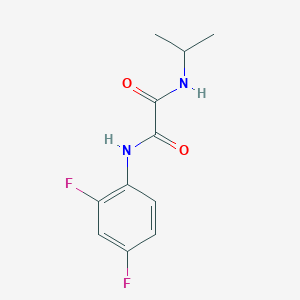

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions that “N1-(2,4-difluorophenyl)-N2-isopropyloxalamide” can undergo would depend on its specific molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .Wissenschaftliche Forschungsanwendungen

Stereochemistry and Molecular Structures

- The study of aminolysis of N-pentafluorophenylcarbonimidoyl dichloride revealed insights into the stereochemistry of related compounds, highlighting the formation of Z-isomers and the importance of thermodynamic control in reaction stereochemistry (Mikhailov et al., 1993).

Synthesis and Chemical Reactions

- A specific synthesis process involving difluoro-dinitrophenyl compounds demonstrates the complex chemical reactions and formation of distinct compounds related to N1-(2,4-difluorophenyl)-N2-isopropyloxalamide (Zissimou & Koutentis, 2017).

Mitochondria-Targeting Applications

- Research on mitochondria-targeting self-assembled nanoparticles reveals potential applications in cancer therapy, where similar compounds can be used for site-specific imaging and drug delivery (Kim et al., 2017).

Structural, Thermal, and Mechanical Properties

- The discovery of polymorphs of fluorinated amides, closely related to this compound, emphasizes the significance of short, linear intermolecular interactions in the solid state and their impact on mechanical properties (Mondal et al., 2017).

Electronic and Structural Properties in Polymers

- Studies on heterocyclic polymers involving N1s spectra have provided valuable insights into the electronic and structural properties, which could be relevant for understanding the behavior of similar compounds (Pfluger & Street, 1984).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A related compound, efinaconazole, is known to inhibit fungal lanosterol 14α-demethylase . Another study suggests that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 could be potential targets for a similar compound .

Mode of Action

Efinaconazole, a related compound, works by inhibiting fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the cell membrane structure, leading to fungal cell death.

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by efinaconazole disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that N1-(2,4-difluorophenyl)-N2-isopropyloxalamide might affect similar pathways.

Result of Action

The related compound efinaconazole is known to cause fungal cell death by disrupting the structure of the cell membrane .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXKSFDMCKFBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)

![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)